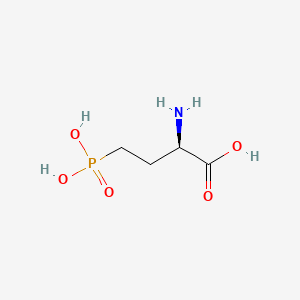
D-AP4
描述
D-2-Amino-4-phosphonobutyric acid, commonly referred to as D-AP4, is a synthetic organic compound that acts as a broad-spectrum excitatory amino acid receptor antagonist. It is a phosphono analogue of glutamate and is known for its role in inhibiting certain glutamate receptors in the central nervous system .
科学研究应用
D-2-氨基-4-膦酰丁酸具有多种科学研究应用,包括:
作用机制
D-2-氨基-4-膦酰丁酸通过结合并抑制兴奋性氨基酸受体,尤其是对谷氨酸敏感的受体,发挥其作用。 这种抑制阻止了这些受体的激活,从而调节突触传递并减少中枢神经系统的兴奋性信号 . 该化合物主要针对离子型谷氨酸受体,包括NMDA和AMPA受体 .
生化分析
Biochemical Properties
D-AP4 interacts with various enzymes, proteins, and other biomolecules. It is known to be an agonist for a quisqualate-sensitized AP6 site in the hippocampus . It inhibits AMPA receptor-stimulated 57Co2+ influx in cultured cerebellar granule cells .
Cellular Effects
It is known that this compound plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (2R)-2-amino-4-phosphonobutanoic acid involves its interaction with NMDA receptors. It acts as an antagonist, blocking the action of glutamate, a neurotransmitter, on NMDA receptors . This can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins .
Metabolic Pathways
This compound is known to be involved in the glutamate metabolic pathway, acting as an antagonist to glutamate receptors .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
合成路线和反应条件
D-2-氨基-4-膦酰丁酸的合成通常包括以下步骤:
起始原料: 合成从合适的氨基酸前体开始。
磷酸化: 氨基酸在受控条件下使用合适的磷酸化剂进行磷酸化。
工业生产方法
D-2-氨基-4-膦酰丁酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 使用大量起始原料以批量生产化合物。
优化: 优化反应条件以最大限度地提高产率和纯度。
质量控制: 实施严格的质量控制措施以确保最终产品的稳定性和质量.
化学反应分析
反应类型
D-2-氨基-4-膦酰丁酸会发生各种化学反应,包括:
氧化: 化合物在特定条件下可以被氧化形成相应的氧化产物。
还原: 它也可以发生还原反应,尽管这些反应不太常见。
常见试剂和条件
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 可以使用硼氢化钠等还原剂。
取代试剂: 各种卤化剂和亲核试剂用于取代反应.
主要产物
由这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生膦酸衍生物,而取代反应可以产生各种取代氨基酸 .
相似化合物的比较
类似化合物
L-2-氨基-4-膦酰丁酸 (L-AP4): 一种立体化学不同的类似化合物,也作为谷氨酸受体拮抗剂.
D-2-氨基-5-膦酰戊酸 (D-AP5): 另一种具有类似抑制特性的谷氨酸膦酰类似物.
L-丝氨酸-O-磷酸 (L-SOP): 一种具有类似受体选择性特征的化合物.
独特性
D-2-氨基-4-膦酰丁酸因其独特的立体化学及其作为兴奋性氨基酸受体的广谱拮抗剂的能力而独一无二。 其独特的分子结构使其能够与多种受体亚型相互作用,使其成为研究和药物开发中宝贵的工具 .
属性
IUPAC Name |
(2R)-2-amino-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CP(=O)(O)O)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78739-01-2 | |
| Record name | 2-Amino-4-phosphonobutyric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078739012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27J5G57JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does D-AP4 affect excitatory amino acid-stimulated phosphoinositide hydrolysis?
A1: Unlike its enantiomer L-AP4, which potently inhibits ibotenate (IBO)-stimulated phosphoinositide hydrolysis, this compound shows weaker inhibitory effects in rat brain membranes []. This suggests that this compound has limited interaction with the specific excitatory amino acid sites involved in this pathway.
Q2: Does this compound interact with the 'metabotropic' excitatory amino acid receptor?
A2: Studies investigating the effects of the metabotropic excitatory amino acid receptor agonist trans‐(±)‐1‐amino‐cyclopentane‐1,3‐dicarboxylate (t‐ACPD) found that while L-AP4 could reduce responses to t-ACPD, this effect was non-selective []. This compound was not specifically tested in this study, but the results with L-AP4 highlight the potential for off-target effects and challenges in using these compounds as specific antagonists for this receptor subtype.
Q3: How does this compound compare to other compounds in inhibiting [3H]NAAG binding?
A3: When compared to L-AP4, L-α-aminoadipate, D-α-aminoadipate, L-serine-O-phosphate, and D,L-2-amino-3-phosphono-propionate (D,L-AP3), this compound displayed moderate potency in inhibiting [3H]NAAG binding to rat forebrain membranes []. This data contributes to understanding the structure-activity relationship of various compounds targeting this binding site.
Q4: What is the significance of the lack of amnestic effects of this compound in chicks?
A4: The finding that this compound, unlike L-AP4, does not induce amnesia in chicks [] further emphasizes the stereoselectivity of mGluR antagonists. This selectivity suggests that specific receptor interactions are crucial for the amnestic effects observed with L-AP4.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


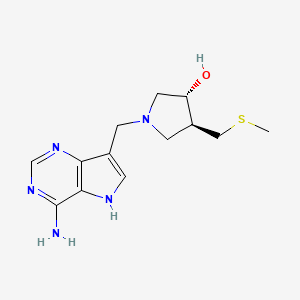
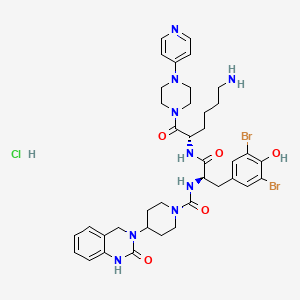
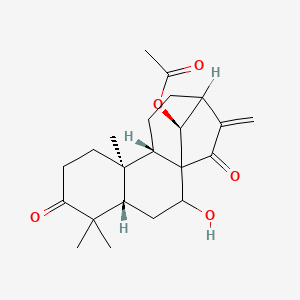
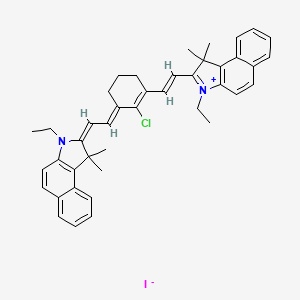

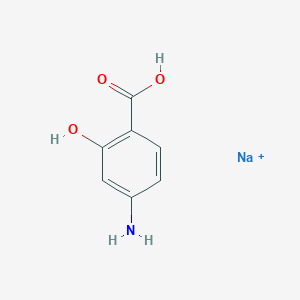


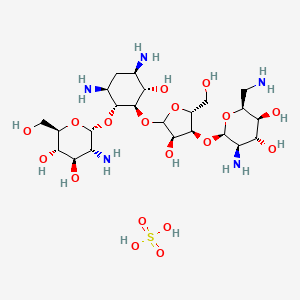

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)


![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)
